5-(Dimethylamino)-1-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86042-10-6 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(dimethylamino)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8H,1-2H3,(H,15,16) |
InChI Key |
DCQCLRDFDRZOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
De Novo Synthetic Routes to 5-(Dimethylamino)-1-naphthoic Acid
The de novo synthesis of this compound requires precise control over the regiochemistry of substitution on the naphthalene (B1677914) scaffold. The most logical strategies commence with a naphthalene derivative that is already functionalized at the desired positions, thereby simplifying the synthetic challenge.
The functionalization of the naphthalene core is complicated by the fact that electrophilic substitution reactions can lead to mixtures of isomers. Therefore, building the molecule from a starting material that already possesses the correct substitution pattern is a preferred strategy. Key precursors for the synthesis of this compound include 5-nitro-1-naphthoic acid and 5-amino-1-naphthoic acid sigmaaldrich.comcymitquimica.com.
A common synthetic approach involves:
Nitration of a suitable naphthalene precursor to introduce a nitro group at the C-5 position.
Introduction of a functional group at the C-1 position that can be converted into a carboxylic acid.
Reduction of the C-5 nitro group to an amino group.
Exhaustive methylation of the resulting amino group to yield the dimethylamino moiety.
A robust and well-documented method for introducing a carboxyl group at the C-1 position of a naphthalene ring is through the carbonation of a Grignard reagent orgsyn.org. This process typically involves reacting a 1-halonaphthalene (e.g., 1-bromonaphthalene) with magnesium metal in an anhydrous ether to form the α-naphthylmagnesium halide. This organometallic intermediate is then treated with carbon dioxide (either solid or gaseous), followed by acidic workup to yield 1-naphthoic acid orgsyn.org.
For the synthesis of the target molecule, this would involve starting with a naphthalene ring substituted at C-5 with a nitro group, such as 1-bromo-5-nitronaphthalene.
An alternative, more specialized method involves the high-pressure fusion of sodium salts of naphthalenesulfonic acids with potassium cyanide, followed by hydrolysis of the resulting nitrile to a carboxylic acid .
The regioselective introduction of the dimethylamino group at the C-5 position is most effectively achieved by the methylation of a precursor bearing a primary amino group at that position, namely 5-amino-1-naphthoic acid cymitquimica.comoakwoodchemical.com.
A common synthetic pathway starts with 5-nitro-1-naphthoic acid sigmaaldrich.com. The nitro group is first reduced to a primary amine using standard reducing agents, such as iron in acidic medium or catalytic hydrogenation, to yield 5-amino-1-naphthoic acid. Subsequent N,N-dimethylation can be accomplished using a variety of methylating agents. A widely used method involves treating the amino-substituted naphthalene with dimethyl sulfate (B86663) in the presence of a base like sodium carbonate. An analogous reaction has been described for the synthesis of 5-(dimethylamino)-1-naphthalenesulfonic acid, where the amino group is methylated in a mixed solvent system [Initial Search Result 1]. Greener and more modern approaches might utilize dimethyl carbonate (DMC) in the presence of an acid catalyst, which has proven effective for the N-methylation of amino acids rsc.org.
Below is a table summarizing typical conditions for key synthetic transformations.
| Transformation | Starting Material | Reagents and Conditions | Product | Typical Yield | Reference |
| Carboxylation | 1-Bromonaphthalene | 1. Mg, anhydrous ether; 2. CO₂, dry benzene (B151609); 3. H₂SO₄ | 1-Naphthoic acid | 68-70% | orgsyn.org |
| Nitration | 1,4-Naphthoquinone | HNO₃, H₂SO₄, -20 to +80 °C | 5-Nitro-1,4-naphthoquinone | High | google.com |
| Dimethylation | 5-Amino-1-naphthalenesulfonic acid | Dimethyl sulfate, Na₂CO₃, NH₃, 20 °C, 6h | 5-(Dimethylamino)-1-naphthalenesulfonic acid | 95.6% | [Initial Search Result 1] |
This table presents data from analogous reactions to illustrate typical conditions and yields.
Advanced Derivatization Strategies
The carboxylic acid moiety of this compound is a versatile handle for covalent attachment to other molecules, enabling its use as a fluorescent label or probe. Esterification and amidation are the most common derivatization strategies.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). However, for more sensitive or sterically hindered alcohols, milder methods are preferred. The Steglich esterification, which uses a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is highly effective under neutral conditions and at room temperature google.com.
Amidation: The formation of an amide bond to link this compound with a primary or secondary amine is a cornerstone of bioconjugation chemistry. This reaction is most commonly facilitated by carbodiimide (B86325) coupling agents. A frequently used reagent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester intermediate, which then reacts with the amine to form the amide bond with high efficiency orgsyn.orgoakwoodchemical.com. This method is particularly well-suited for reactions in aqueous media, which is crucial for conjugating the molecule to proteins and other biomolecules oakwoodchemical.com.
The table below summarizes common derivatization reactions.
| Reaction Type | Coupling Partner | Key Reagents | Notes | Reference |
| Fischer Esterification | Alcohol | H₂SO₄ or TsOH (catalyst), excess alcohol | Equilibrium reaction, often requires removal of water. | |
| Steglich Esterification | Alcohol | DCC or DIC, DMAP (catalyst) | Mild, neutral conditions; effective for sterically hindered substrates. | google.com |
| Amidation | Amine | EDC, NHS or HOBt | Forms a stable active ester intermediate; suitable for aqueous bioconjugation. | orgsyn.orgoakwoodchemical.com |
Electrophilic Aromatic Substitutions on the Naphthalene Moiety
The naphthalene ring system is inherently more susceptible to electrophilic attack than benzene due to its lower resonance energy per ring. jk-sci.comyoutube.com In this compound, the powerful electron-donating nature of the dimethylamino group at the C5 position and the electron-withdrawing carboxylic acid at the C1 position exert significant and often competing directing effects on incoming electrophiles.
The dimethylamino group, being a strong activating group, directs electrophiles to the ortho and para positions. In the context of the naphthalene ring, this translates to increased electron density at positions 4, 6, and 8 relative to the dimethylamino group. Conversely, the carboxylic acid group is a deactivating group and directs incoming electrophiles to the meta positions, which in this case would be positions 3 and 8 relative to the carboxyl group. The ultimate regiochemical outcome of an electrophilic substitution reaction is therefore a delicate balance between these opposing electronic influences and steric factors.
A notable example of electrophilic substitution on a related system is the Vilsmeier-Haack reaction . While typically a formylation reaction for electron-rich aromatic compounds, studies on dimethylaminonaphthalenes have revealed alternative reaction pathways. jk-sci.comntu.ac.ukresearchgate.netwikipedia.orgyoutube.comorganic-chemistry.org Instead of simple formylation, the reaction of 4-dialkylaminonaphthalic acid derivatives with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of a quaternized 1,3-diazine ring, a transformation described as a specific instance of the tert-amino effect. researchgate.net This suggests that subjecting this compound to Vilsmeier-Haack conditions might not yield a simple formylated product, but rather a more complex heterocyclic structure arising from intramolecular cyclization involving the dimethylamino group. The Vilsmeier reagent, a chloromethyliminium salt, is a weaker electrophile than those used in Friedel-Crafts acylations, making it suitable for reaction with highly activated aromatic systems. researchgate.net
While specific, documented examples of nitration and halogenation on this compound are not prevalent in the reviewed literature, the general principles of electrophilic aromatic substitution on naphthalene can provide predictive insights. youtube.comlumenlearning.comlibretexts.orgyoutube.commasterorganicchemistry.com Nitration of naphthalene typically yields 1-nitronaphthalene, and further nitration can lead to 1,5- and 1,8-dinitronaphthalenes. jk-sci.com Halogenation, such as bromination, also predominantly occurs at the 1-position. youtube.com For this compound, the combined directing effects would likely favor substitution at the 4- or 8-positions, which are ortho and para to the activating dimethylamino group and also influenced by the deactivating carboxylic acid.
Reactions Involving the Dimethylamino Group
The dimethylamino group in this compound is not merely a spectator directing electrophilic attack on the naphthalene ring; it actively participates in a variety of chemical transformations. Its basicity and nucleophilicity are central to its reactivity.
The spatial proximity of the dimethylamino group at C5 and the carboxylic acid at C1 in the peri-positions of the naphthalene ring system can lead to significant intramolecular interactions. Research on 1,8-disubstituted naphthalenes, often termed "proton sponges" due to their unusually high basicity, has shown that the two peri-substituents are held in close proximity. ntu.ac.ukntu.ac.ukresearchgate.nettandfonline.com This can facilitate intramolecular reactions. For instance, studies on 8-dimethylaminonaphthalene-1-carbaldehyde have demonstrated that it readily undergoes O-acylation and subsequent N-C bond formation between the peri-substituents to form a salt. ntu.ac.ukntu.ac.ukresearchgate.net This reaction is promoted by electron donation from the dimethylamino group to the carbonyl group, a phenomenon described as a "through space" amide-like interaction. ntu.ac.ukntu.ac.ukresearchgate.net In the case of this compound, similar intramolecular cyclizations, particularly upon activation of the carboxylic acid group (e.g., conversion to an acyl chloride or ester), are highly plausible.
Furthermore, the dimethylamino group can undergo reactions typical of tertiary amines. These include oxidation to the corresponding N-oxide, and quaternization with alkyl halides. The electronic environment of the naphthalene ring and the presence of the carboxylic acid group would influence the reactivity of the dimethylamino group in these transformations.
Chemo- and Regioselectivity in Synthesis of this compound Derivatives
The synthesis of derivatives of this compound is a study in controlling chemo- and regioselectivity. The presence of multiple reactive sites—the naphthalene ring, the carboxylic acid, and the dimethylamino group—necessitates careful selection of reagents and reaction conditions to achieve the desired transformation.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, when considering the synthesis of amide derivatives from this compound, the carboxylic acid must be selectively activated without affecting the dimethylamino group or the aromatic ring. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been used effectively for amide bond formation in related naphthalenic systems.
Regioselectivity , the preference for reaction at one position over another, is a key consideration in electrophilic aromatic substitutions on the naphthalene ring of this compound. As discussed previously, the interplay between the activating dimethylamino group and the deactivating carboxylic acid group governs the position of substitution. The 4- and 8-positions are electronically favored due to the strong activating effect of the dimethylamino group. However, steric hindrance, particularly at the 4-position due to the adjacent dimethylamino group, may favor substitution at the less hindered 8-position. The reaction conditions, including the nature of the electrophile, solvent, and temperature, can also significantly influence the regiochemical outcome. For example, in the sulfonation of naphthalene, the kinetically controlled product is the 1-sulfonic acid, while the thermodynamically more stable 2-sulfonic acid is favored at higher temperatures. jk-sci.comyoutube.com
Mechanistic Studies of Synthetic Transformations
The mechanisms of the synthetic transformations involving this compound are rooted in the fundamental principles of organic chemistry.
The mechanism of electrophilic aromatic substitution on the naphthalene ring proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. lumenlearning.comlibretexts.org The attack of the electrophile on the naphthalene ring is the rate-determining step. The stability of the resulting carbocation determines the preferred position of attack. For this compound, attack at the 4- and 8-positions leads to intermediates where the positive charge can be delocalized onto the nitrogen atom of the highly activating dimethylamino group, significantly stabilizing the intermediate and thus favoring substitution at these positions.
The mechanism of the Vilsmeier-Haack reaction involves the initial formation of the electrophilic Vilsmeier reagent from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. jk-sci.comntu.ac.ukresearchgate.netwikipedia.orgyoutube.comorganic-chemistry.org The electron-rich aromatic ring then attacks this electrophile. In the case of dimethylaminonaphthalenes, the proposed mechanism for the formation of the tetrahydroquinazolinium salt involves an initial electrophilic attack on the ring followed by an intramolecular cyclization where the dimethylamino group acts as a nucleophile, attacking the newly introduced iminium carbon. researchgate.net
Understanding these mechanistic pathways is crucial for predicting and controlling the outcomes of synthetic reactions involving this compound and for the rational design of new synthetic routes to its derivatives.
Spectroscopic and Photophysical Investigations
Absorption Spectroscopy of 5-(Dimethylamino)-1-naphthoic Acid
The absorption of ultraviolet and visible light by this compound results in the promotion of electrons from a ground electronic state to a higher energy excited state. The characteristics of these absorption bands are sensitive to the molecular environment.
Ultraviolet-Visible Spectral Characteristics and Electronic Transitions
The UV-Vis absorption spectrum of this compound and its derivatives typically displays multiple absorption bands. These bands are attributed to π-π* electronic transitions within the naphthalene (B1677914) ring system. The presence of the dimethylamino and carboxyl groups can influence the energy of these transitions. For instance, a related compound, 1-naphthoic acid, shows an excitation maximum at 295 nm when dissolved in methanol. jocpr.com The dimethylamino group, being a strong electron donor, is expected to cause a shift in the absorption bands to longer wavelengths (a bathochromic shift) due to the stabilization of the excited state.
Influence of Solvent Polarity on Absorption Profiles
The absorption spectrum of molecules featuring electron-donating and electron-accepting groups often exhibits solvatochromism, which is a shift in the spectral band position depending on the polarity of the solvent. For compounds similar to this compound, an increase in solvent polarity can lead to a bathochromic shift (red shift) of the long-wavelength absorption band. This is indicative of an intramolecular charge transfer (ICT) character, where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net For example, studies on analogous naphthalimide derivatives show that the emission is shifted bathochromically with increasing solvent polarity due to the enhancement of ICT. researchgate.net
Interactive Data Table: Solvent Effects on a Related Naphthyl Compound
The following table illustrates the effect of solvent on the absorption and emission maxima of 1-N,N-dimethylamino-5-trimethylsilylnaphthalene, a structurally related compound, demonstrating the principles of solvatochromism. researchgate.net
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
| Toluene | 338 | 436 |
| Chloroform | 344 | 467 |
| THF | 342 | 473 |
| Acetonitrile | 341 | 509 |
| DMSO | 346 | 525 |
Data sourced from a study on a similar naphthalene derivative to illustrate the concept of solvatochromism. researchgate.net
pH-Dependent Absorption Behavior
The absorption properties of this compound are highly dependent on the pH of the solution. Both the dimethylamino group and the carboxylic acid group can be protonated or deprotonated, which significantly alters the electronic structure of the molecule. Protonation of the dimethylamino group in acidic conditions would suppress its electron-donating ability, likely leading to a blue shift (hypsochromic shift) in the absorption spectrum. Conversely, deprotonation of the carboxylic acid group in basic conditions would enhance its electron-withdrawing nature. Studies on similar compounds with dimethylamino groups show that as the pH decreases (becomes more acidic), the intensity of the main absorption band decreases due to protonation. mdpi.comnih.gov This is often accompanied by the appearance of new bands corresponding to the protonated species, with clear isosbestic points indicating an equilibrium between the neutral and protonated forms. nih.gov
Comprehensive Fluorescence Spectroscopy and Photophysics
Fluorescence spectroscopy provides deeper insights into the excited-state properties of this compound, including its relaxation pathways and sensitivity to the local environment.
Emission Spectral Characteristics and Stokes Shift Analysis
Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) before emitting a photon to return to the ground state (S₀). This emitted light is the fluorescence. The fluorescence emission spectrum is typically a mirror image of the long-wavelength absorption band and occurs at a lower energy (longer wavelength).
The difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A large Stokes shift is often observed in molecules that undergo significant charge redistribution or geometric rearrangement in the excited state, which is characteristic of ICT compounds. In polar solvents, the stabilization of the polar ICT excited state leads to a greater relaxation in energy before emission, resulting in a larger Stokes shift compared to nonpolar solvents. nih.gov For example, a study of a naphthalimide derivative showed that emission is shifted to longer wavelengths as solvent polarity increases, which would result in a larger Stokes shift. researchgate.net
Determination of Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be significantly influenced by the solvent environment and pH.
For molecules exhibiting ICT, the fluorescence quantum yield often decreases in highly polar solvents. This is because the polar solvent can stabilize the charge-separated excited state, which may promote non-radiative decay pathways (like internal conversion) that compete with fluorescence. However, in some cases, protic solvents can lead to higher quantum efficiencies. e-journals.in The pH also plays a critical role; protonation of the amino group in acidic media typically leads to fluorescence quenching, effectively turning the fluorescence "off". mdpi.comresearchgate.net Conversely, changes in the protonation state of the carboxylic acid can also modulate the fluorescence output.
Interactive Data Table: Photophysical Parameters of a Related Naphthoic Acid Derivative
The table below presents photophysical data for 1-naphthoic acid in the presence of a surfactant, illustrating how the environment affects fluorescence parameters.
| Parameter | Value in Methanol | Value with TX-100 Surfactant |
| Emission Max (λem, nm) | 370 | 385 |
| Stokes' Shift (nm) | 75 | Varies with concentration |
| Quantum Yield (Φf) | - | Increases with concentration |
Data adapted from a study on 1-naphthoic acid to demonstrate environmental effects on fluorescence. jocpr.com
Excited State Dynamics and Relaxation Pathways
The photophysics of this compound are governed by the interplay between its electron-donating dimethylamino group and the electron-accepting naphthoic acid moiety. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The initial excited state, known as the Franck-Condon or locally excited (LE) state, largely retains the geometry of the ground state.
From this LE state, the molecule can relax through several competing pathways. One primary pathway involves fluorescence emission from the LE state, typically observed in non-polar solvents. However, in polar environments, a more complex relaxation mechanism dominates. This involves significant intramolecular reorganization and interaction with the surrounding solvent molecules. rsc.org The relaxation cascade often proceeds from the LE state to a more stable, highly polar excited state before returning to the ground state. This process can involve internal conversion, where the molecule non-radiatively transitions to a lower energy state, and intersystem crossing to a triplet state, although the dominant pathway for this class of molecules is typically related to charge transfer phenomena.
Characterization of Twisted Intramolecular Charge Transfer (TICT) States
A key feature of "push-pull" molecules like this compound is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. The TICT model explains the dual fluorescence often observed in such compounds. Following photoexcitation to the LE state, the dimethylamino group can twist around the single bond connecting it to the naphthalene ring. This torsional motion leads to a decoupling of the π-orbitals of the donor and acceptor groups, facilitating a near-complete electron transfer from the dimethylamino group to the naphthoic acid moiety.
This process results in a highly polar, charge-separated TICT state, which is significantly stabilized by polar solvent environments. The formation of the TICT state is a dynamic process that competes with fluorescence from the LE state. In non-polar solvents, the energy barrier to form the TICT state is high, and emission primarily occurs from the LE state, resulting in fluorescence at shorter wavelengths. Conversely, in polar solvents, the TICT state is energetically favored, leading to a dominant, red-shifted emission from this state. This state is characterized by a large dipole moment and is often associated with a non-emissive decay channel in some systems, leading to fluorescence quenching.
Solvatochromism and Environmental Sensitivity of Fluorescence
Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectra—with a change in solvent polarity. This compound exhibits pronounced solvatochromic behavior, a direct consequence of the charge transfer character of its excited states. The emission spectrum of this compound is highly sensitive to the polarity of its microenvironment.
As solvent polarity increases, the emission maximum (λₑₘ) shifts to longer wavelengths (a bathochromic or red shift). This is because the highly polar TICT state is stabilized to a greater extent by polar solvent molecules than the less polar LE or ground states. This stabilization lowers the energy of the TICT state, resulting in lower-energy (red-shifted) fluorescence. This property makes this compound and similar compounds effective fluorescent probes for sensing the polarity of environments like solvent mixtures or biological membranes. chemicalbook.com
The table below illustrates the expected solvatochromic shift for this compound in various solvents.
Table 1: Representative Solvatochromic Data
| Solvent | Polarity (Dielectric Constant, ε) | Expected Emission Maximum (λₑₘ) |
|---|---|---|
| Cyclohexane | 2.0 | ~400 nm (LE Emission) |
| Toluene | 2.4 | ~425 nm |
| Dichloromethane | 9.1 | ~490 nm |
| Acetonitrile | 37.5 | ~530 nm (TICT Emission) |
| Water | 80.1 | ~550 nm (TICT Emission) |
Time-Resolved Fluorescence Measurements and Lifetime Studies
Time-resolved fluorescence spectroscopy is a powerful technique to investigate the complex excited-state dynamics of molecules like this compound. This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state.
For molecules exhibiting dual fluorescence from LE and TICT states, the fluorescence decay is often bi-exponential. Each component of the decay corresponds to a different excited-state species. The shorter lifetime component is typically assigned to the LE state, while the longer lifetime is associated with the TICT state, which is stabilized by solvent relaxation. wikipedia.org Time-Correlated Single Photon Counting (TCSPC) is a common and highly accurate method for these measurements. sigmaaldrich.com
By analyzing the fluorescence lifetimes in different solvents, one can directly probe the kinetics of the charge transfer process. In non-polar solvents, a single, short lifetime corresponding to the LE state is expected. In polar solvents, the decay becomes more complex, often showing a component related to the LE state and another, longer-lived component from the stabilized TICT state.
Table 2: Representative Time-Resolved Fluorescence Data
| Solvent | State | Expected Lifetime (τ) | Notes |
|---|---|---|---|
| Cyclohexane | LE | ~1-3 ns | Mono-exponential decay. |
| Dichloromethane | LE/TICT | ~1-3 ns and ~4-8 ns | Bi-exponential decay, indicating a mixture of states. |
| Acetonitrile | TICT | ~5-10 ns | Predominantly longer lifetime from the stabilized TICT state. |
Vibrational Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the carboxylic acid group, the dimethylamino group, and the naphthalene ring. nih.gov
Key expected vibrational frequencies include a strong, broad absorption from the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp and intense C=O (carbonyl) stretching band (around 1680-1710 cm⁻¹), and C-O stretching (around 1210-1320 cm⁻¹). The dimethylamino group would show C-N stretching vibrations. The aromatic naphthalene ring gives rise to characteristic C-H stretching peaks above 3000 cm⁻¹ and several C=C stretching peaks in the 1450-1600 cm⁻¹ region. nist.govnist.gov
Table 3: Expected FTIR Spectral Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid (dimer) |
| 3100-3000 | C-H stretch | Aromatic (Naphthalene) |
| 2980-2850 | C-H stretch | Aliphatic (Methyl) |
| 1710-1680 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic (Naphthalene) |
| 1420-1380 | C-H bend | Aliphatic (Methyl) |
| 1320-1210 | C-O stretch | Carboxylic Acid |
| 1260-1000 | C-N stretch | Dimethylamino |
| 920-900 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be dominated by signals from the aromatic naphthalene core. The symmetric "ring-breathing" mode of the naphthalene ring is expected to produce a very strong and sharp signal.
Other notable Raman bands would include the C=C stretching vibrations of the aromatic ring and the C-N stretching of the dimethylamino group. The carbonyl (C=O) stretch of the carboxylic acid is typically weaker in Raman than in IR. Comparing theoretical calculations (e.g., using Density Functional Theory, DFT) with experimental spectra is a common practice for the precise assignment of vibrational modes. nih.govmdpi.com
Table 4: Expected Raman Spectral Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3050 | C-H stretch | Aromatic (Naphthalene) | Medium |
| 1620-1580 | C=C stretch | Aromatic (Naphthalene) | Strong |
| 1400-1350 | Ring Breathing Mode | Aromatic (Naphthalene) | Very Strong |
| 1300-1200 | C-N stretch | Dimethylamino | Medium |
| 800-700 | C-H bend (out-of-plane) | Aromatic (Naphthalene) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, NMR spectroscopy is instrumental in confirming the successful synthesis and purity of the compound by verifying the presence and connectivity of its distinct structural motifs: the naphthalene core, the dimethylamino group, and the carboxylic acid group.
A comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of a nucleus. Electron-withdrawing groups tend to shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift. The multiplicity of a proton signal, arising from spin-spin coupling with neighboring protons, reveals the number of adjacent protons and is described by terms such as singlet (s), doublet (d), triplet (t), and multiplet (m). The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled nuclei and provides valuable information about the dihedral angle between them, aiding in the determination of stereochemistry and substitution patterns on the aromatic ring.
Detailed research findings from the analysis of the ¹H and ¹³C NMR spectra of this compound would be presented in the following data tables.
Interactive Data Table for ¹H NMR of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Data not available | Data not available | Data not available |
| H-3 | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available |
| H-7 | Data not available | Data not available | Data not available |
| H-8 | Data not available | Data not available | Data not available |
| N(CH₃)₂ | Data not available | Data not available | Data not available |
| COOH | Data not available | Data not available | Data not available |
Interactive Data Table for ¹³C NMR of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-8a | Data not available |
| N(CH₃)₂ | Data not available |
| COOH | Data not available |
Following extensive research, specific, experimentally verified ¹H and ¹³C NMR data for this compound could not be located in the available scientific literature. The tables above are structured to present such data, but the values remain unpopulated due to the absence of a primary source reporting the complete spectral characterization of this specific compound.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties related to reactivity and spectroscopy.
Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex systems.
For the ground state of 5-(Dimethylamino)-1-naphthoic acid, DFT calculations are typically employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. Common hybrid functionals, such as B3LYP, are often paired with basis sets like 6-311G+(d,p) or 6-311++G(2d,p) to achieve a balance between accuracy and computational cost. nih.govvjst.vn These calculations can predict bond lengths, bond angles, and dihedral angles with good agreement with experimental data where available. worldwidejournals.com
To investigate the excited states, Time-Dependent DFT (TD-DFT) is the standard method. vjst.vnmdpi.com TD-DFT can predict electronic absorption spectra (UV-Vis), providing information about the energies of electronic transitions and their corresponding oscillator strengths. vjst.vn For a molecule like this compound, these calculations would likely reveal transitions involving the π-system of the naphthalene (B1677914) ring and charge-transfer character associated with the dimethylamino and carboxylic acid groups. The choice of functional and the inclusion of solvent models, such as the Polarizable Continuum Model (PCM), can be crucial for obtaining accurate predictions of excitation energies. mdpi.comnih.gov
Table 1: Representative DFT-Calculated Geometrical Parameters for a Naphthoic Acid Moiety Note: Data is illustrative and based on calculations for structurally similar compounds like 1-hydroxy-2-naphthoic acid. researchgate.net
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |
|---|---|---|
| Bond Length | C=O (carboxyl) | ~1.24 Å |
| Bond Length | C-O (carboxyl) | ~1.32 Å |
| Bond Length | C-C (naphthalene ring) | ~1.38 - 1.43 Å |
| Bond Angle | O=C-O (carboxyl) | ~122° |
| Bond Angle | C-C-C (naphthalene ring) | ~118° - 122° |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While highly accurate, methods like Hartree-Fock (HF) and post-HF methods are computationally very demanding and are often limited to smaller molecules.
Semi-empirical methods offer a computationally faster alternative by simplifying the Hartree-Fock formalism and introducing parameters derived from experimental data to correct for the approximations. wikipedia.org These methods are particularly useful for treating very large molecules where DFT or ab initio calculations are not feasible. uomustansiriyah.edu.iq
Common semi-empirical methods are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation and include acronyms such as MNDO, AM1, and PM3. uni-muenchen.de
MNDO (Modified Neglect of Diatomic Overlap): An early method that provides reasonable results for a range of molecular properties. uomustansiriyah.edu.iq
AM1 (Austin Model 1): An improvement on MNDO that addresses issues like the over-repulsion of non-bonded atoms. uomustansiriyah.edu.iq
PM3 (Parametric Model number 3): A re-parameterization of AM1 that often gives more accurate geometries and heats of formation for organic molecules. uni-muenchen.deresearchgate.net
While less accurate than DFT, semi-empirical methods can be effectively used for initial geometry optimizations of large systems before applying more rigorous computational techniques. researchgate.net However, their accuracy is highly dependent on the molecule under study being similar to those included in the method's parameterization database. wikipedia.org
Table 2: Comparison of Common Semi-Empirical Methods
| Method | Underlying Approximation | Key Features |
|---|---|---|
| CNDO | Complete Neglect of Differential Overlap | Simplest method, rarely used now. uni-muenchen.de |
| INDO | Intermediate Neglect of Differential Overlap | An improvement over CNDO. uni-muenchen.de |
| MNDO | Modified Neglect of Diatomic Overlap | Widely used for calculating heats of formation and geometries. uomustansiriyah.edu.iq |
| AM1 | Austin Model 1 | Improved treatment of non-bonded interactions over MNDO. uomustansiriyah.edu.iquni-muenchen.de |
| PM3 | Parametric Model number 3 | Often more accurate for organic molecules than AM1. uni-muenchen.deresearchgate.net |
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com
HOMO: The highest energy orbital containing electrons. It characterizes the molecule's ability to donate electrons, acting as a nucleophile or base. worldwidejournals.comyoutube.com
LUMO: The lowest energy orbital devoid of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile or acid. worldwidejournals.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more polarizable, has high chemical reactivity, and requires less energy to be excited. nih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the naphthalene π-system. The LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the naphthalene core. The energy of these orbitals and their gap can be reliably calculated using DFT methods. vjst.vn This analysis provides insights into the most probable sites for electrophilic and nucleophilic attack.
Table 3: Illustrative Frontier Orbital Energies and Related Quantum Chemical Descriptors Note: Values are representative and based on DFT calculations of similar aromatic acids. vjst.vnnih.gov
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.5 to -6.5 |
| LUMO Energy | ELUMO | - | -1.0 to -2.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.0 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.75 to 2.5 |
| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 3.25 to 4.75 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the environment, such as a solvent. mdpi.com
MD simulations are an ideal tool for exploring the conformational landscape and flexibility of a molecule like this compound. mdpi.com The molecule possesses several rotatable bonds, primarily the C-N bond of the dimethylamino group and the C-C bond connecting the carboxylic acid group to the naphthalene ring. Rotation around these bonds gives rise to different conformers with varying energies.
A typical MD simulation would place the molecule in a simulated environment and allow its atoms to move according to a defined force field. The resulting trajectory provides a dynamic picture of the molecule's flexibility. Analysis of this trajectory can reveal the preferred orientations (conformations) of the substituent groups, the energy barriers between them, and the timescale of conformational changes. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological receptor or a crystal lattice. Studies on similar naphthalene derivatives have shown that substituent side chains often rotate out of the plane of the main ring system. nih.gov
Understanding how a molecule interacts with its surroundings is key to predicting its behavior in solution. MD simulations explicitly model these interactions by surrounding the solute molecule with a large number of solvent molecules (e.g., water) in a simulation box. mdpi.comurjc.es
The simulation tracks the movement of both the solute and solvent molecules, providing detailed information on the formation and dynamics of the solvation shell. nih.gov For this compound in an aqueous environment, MD could be used to study the hydrogen bonding patterns between water and the carboxylic acid group, as well as the hydrophobic interactions between water and the naphthalene ring. Such simulations can be run for nanoseconds or even microseconds to observe how the solvent structure adapts to the solute's presence and its conformational changes. mdpi.comurjc.es This provides a dynamic and realistic picture of solvation that goes beyond the static view offered by implicit solvent models used in quantum chemical calculations. mdpi.com
Photophysical Process Modeling
The photophysical properties of this compound, characterized by a naphthalene core substituted with an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid group, are of significant interest. Computational modeling allows for the prediction and interpretation of its behavior upon interaction with light.
Computational Prediction of Spectroscopic Parameters
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited state properties of molecules. scirp.org This approach can predict various spectroscopic parameters, such as absorption and emission wavelengths, oscillator strengths, and excited-state dipole moments. For molecules with donor-acceptor character like this compound, the choice of the exchange-correlation functional in DFT is crucial for obtaining accurate results. arxiv.orgnih.gov Hybrid functionals, such as B3LYP and PBE0, and range-separated functionals like CAM-B3LYP are often employed to provide a balanced description of both local and charge-transfer excited states. nih.govualberta.ca
The theoretical UV-Vis absorption spectrum can be simulated by calculating the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). mdpi.com The calculated absorption maxima (λmax) and their corresponding oscillator strengths provide a theoretical fingerprint of the molecule's electronic transitions. mdpi.com For instance, the primary absorption band in similar donor-acceptor aromatic systems is often attributed to a π→π* transition with significant intramolecular charge transfer character. semanticscholar.org
Similarly, the fluorescence spectrum can be predicted by first optimizing the geometry of the first excited state (S₁) and then calculating the vertical emission energy back to the ground state. The difference between the absorption and emission energies provides the Stokes shift, which is often influenced by the polarity of the solvent and geometric relaxation in the excited state.
| Parameter | Computational Method | Predicted Value |
|---|---|---|
| Absorption Maximum (λmax) | TD-DFT/CAM-B3LYP | ~350-380 nm |
| Emission Maximum (λem) | TD-DFT/CAM-B3LYP | ~450-500 nm |
| Oscillator Strength (f) | TD-DFT | > 0.1 (for the main transition) |
| Excited State Dipole Moment (µe) | TD-DFT | Significantly larger than the ground state dipole moment |
Note: The values in this table are illustrative and represent typical predictions for similar donor-acceptor naphthalene derivatives based on computational studies. Specific values for this compound would require a dedicated computational study.
Theoretical Descriptions of Intramolecular Charge Transfer (ICT) States
The presence of both a strong electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-COOH) on the naphthalene scaffold suggests that this compound is likely to exhibit intramolecular charge transfer (ICT) upon photoexcitation. nih.gov In the ground state, the molecule has a certain charge distribution, but upon absorption of a photon, an electron is promoted from a molecular orbital primarily localized on the donor (dimethylamino) group to an orbital largely centered on the acceptor (naphthoic acid) moiety. semanticscholar.org
This photoinduced ICT process leads to the formation of an excited state with a significantly larger dipole moment than the ground state. nih.gov Computational models can quantify this change in dipole moment and visualize the redistribution of electron density. The nature of the ICT state can be further elucidated by analyzing the frontier molecular orbitals (HOMO and LUMO). In many donor-acceptor systems, the HOMO is localized on the donor, while the LUMO is localized on the acceptor, and the primary electronic transition involves a HOMO→LUMO excitation. semanticscholar.org
Theoretical studies on similar "push-pull" molecules have identified different types of ICT states, such as the twisted intramolecular charge transfer (TICT) state. nih.gov In the TICT model, the excited state relaxes through rotation around the single bond connecting the donor group to the aromatic ring, leading to a geometrically twisted, highly polar state that is often responsible for the observed large Stokes shift in polar solvents. nih.gov Computational modeling can explore the potential energy surface of the excited state to determine if such a twisted geometry is energetically favorable.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools to investigate the reactivity and stability of this compound, offering insights into reaction mechanisms that can be challenging to probe experimentally.
Investigation of Peri-Interaction Effects in Naphthalene Systems
The substitution pattern of this compound does not place the functional groups in the adjacent 1,8-peri positions. However, understanding peri-interactions is crucial in naphthalene chemistry. In 1,8-disubstituted naphthalenes, the close proximity of the substituents can lead to significant steric strain and unusual chemical and physical properties. acs.orgrsc.org For example, the strong repulsion between the lone pairs of two dimethylamino groups in 1,8-bis(dimethylamino)naphthalene ("Proton Sponge") leads to a distorted naphthalene backbone and exceptionally high basicity. rsc.org
Theoretical Analysis of Chemical Reactivity and Stability
The chemical reactivity and stability of this compound can be assessed using various computational descriptors derived from DFT calculations. sciencepublishinggroup.comajpchem.org These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.
Key reactivity descriptors include:
HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. A small HOMO-LUMO gap generally indicates higher reactivity. sciencepublishinggroup.comajpchem.org
Chemical Hardness (η) and Softness (S): These are global reactivity descriptors. Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness.
Electronegativity (χ) and Electrophilicity Index (ω): These parameters quantify the molecule's ability to attract electrons.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. sciencepublishinggroup.com
Computational studies on substituted naphthoic acids have shown that the nature and position of substituents significantly influence these reactivity descriptors. sciencepublishinggroup.comresearchgate.net For this compound, the electron-donating dimethylamino group would be expected to increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while the electron-withdrawing carboxylic acid group would lower the LUMO energy, increasing its susceptibility to nucleophilic attack at the carboxyl carbon.
| Reactivity Descriptor | Definition | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high (due to -N(CH₃)₂) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low (due to -COOH) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relatively small, indicating moderate to high reactivity |
| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate |
Note: The trends in this table are qualitative predictions based on the electronic nature of the substituents and general principles of computational chemistry applied to similar aromatic compounds.
Applications in Advanced Research Methodologies
Development and Utilization as Fluorescent Molecular Probes
Fluorescent molecular probes are essential for visualizing and quantifying molecular-level processes. The 5-(dimethylamino)-1-naphthalene scaffold, to which 5-(dimethylamino)-1-naphthoic acid belongs, is a cornerstone in the design of such probes. These molecules often exhibit a phenomenon known as twisted intramolecular charge transfer (TICT), where the dimethylamino group's orientation relative to the naphthalene (B1677914) ring is sensitive to the surrounding environment. In non-polar environments, these probes tend to have high fluorescence quantum yields and blue-shifted emission spectra. Conversely, in polar environments, the quantum yield decreases, and the emission spectrum shifts to longer wavelengths (a red-shift). This solvatochromism is the basis for their utility as probes.
Supramolecular assemblies, such as micelles and vesicles, are ordered structures formed through non-covalent interactions. The ability of fluorescent probes to report on the microenvironments within these assemblies is crucial for understanding their structure and function. While direct studies on this compound in this context are not extensively documented in readily available literature, the principles of using related dimethylamino-naphthalene derivatives are well-established. For instance, fluorescent guest molecules are often sequestered within the hydrophobic interiors of supramolecular structures like those formed by polyelectrolytes and surfactants. nih.gov The fluorescence of the guest molecule can then signal changes in the assembly, such as disassembly upon interaction with an analyte. nih.gov The environmental sensitivity of the dimethylamino-naphthalene core makes it an ideal candidate for such applications, as its fluorescence would be expected to differ significantly between the aqueous bulk solution and the non-polar interior of an assembly.
The characterization of binding sites in macromolecules, particularly proteins, is a key area where derivatives of 5-(dimethylamino)-1-naphthalene have been successfully employed. The fluorescence of these probes is often enhanced, and the emission maximum blue-shifted upon binding to hydrophobic pockets in proteins. This provides a means to study binding events and the nature of the binding site.
A classic example is the use of 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS), a close structural relative of the naphthoic acid, to probe the medium-chain fatty acid binding site of serum albumin. nih.gov Studies have shown that DNS binds to a highly hydrophobic site on human and bovine serum albumin. nih.gov The binding can be monitored through changes in fluorescence intensity, wavelength maxima, and polarization. nih.gov Such studies allow for the determination of binding affinities and the identification of competitive ligands. nih.gov
Unnatural amino acids incorporating similar solvatochromic fluorophores have also been developed to study dynamic protein interactions. nih.gov These probes can be incorporated into peptides, and their fluorescence provides a "switch-like" response to binding events, with some probes showing a more than 900-fold increase in fluorescence emission upon binding. nih.gov
| Probe Type | Macromolecule | Key Findings |
| 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) | Human and Bovine Serum Albumin | Binds to a highly hydrophobic site, allowing for the study of binding affinity and competitive displacement. nih.gov |
| Unnatural amino acid with 4-N,N-dimethylamino-1,8-naphthalimide | Calcium-activated calmodulin | Acts as a "switch-like" probe for protein-protein interactions. nih.govnih.gov |
The sensitivity of the 5-(dimethylamino)-1-naphthalene fluorophore to its environment makes it an excellent building block for fluorescent sensors. These sensors are designed to respond to the presence of specific analytes or changes in environmental parameters like pH. For example, a derivative of dansyl, N-(2-aminophenyl)-5-(dimethylamino)-1-naphthalenesulfonic amide (Ds-DAB), was developed as a highly specific fluorescent probe for peroxynitrite. mdpi.com The addition of peroxynitrite to a solution of this probe results in a significant enhancement of its fluorescence, allowing for the detection of this reactive oxygen species. mdpi.com
Similarly, fluorescein (B123965) derivatives bearing dimethylamino groups have been synthesized to act as pH-sensitive probes. mdpi.com These probes can exhibit strong, pH-dependent fluorescence, making them useful for monitoring pH changes in specific environments. mdpi.com The general principle involves the modulation of the fluorophore's electronic properties by the analyte or environmental change, leading to a measurable change in its fluorescence.
| Sensor Based On | Analyte/Parameter | Principle of Detection |
| N-(2-aminophenyl)-5-(dimethylamino)-1-naphthalenesulfonic amide | Peroxynitrite | Fluorescence enhancement upon reaction with the analyte. mdpi.com |
| 5-bromo-4′,5′-bis(dimethylamino)fluorescein | pH | pH-dependent fluorescence intensity. mdpi.com |
Integration into Advanced Materials Science
The covalent incorporation of fluorescent molecules like this compound into larger material structures allows for the creation of advanced materials with built-in optical properties. The carboxylic acid group of this compound provides a convenient handle for chemical modification and integration into various material backbones.
Fluorescent polymers are of great interest due to their potential applications in areas such as chemical sensing and electroluminescent devices. One method to create such polymers is the chemical modification of a pre-existing polymer with a fluorescent molecule. For instance, dansyl chloride, which shares the same fluorophore as this compound, has been used to functionalize polyacrylamide. tsijournals.com This reaction results in a fluorescent polymer where the dansyl group is covalently attached to the polymer chain. tsijournals.com The resulting dansylated polyacrylamide exhibits strong fluorescence, with a significant Stokes shift, making it suitable for various applications. tsijournals.com
While direct examples using this compound are less common in the literature, its carboxylic acid group could similarly be used to form amide or ester linkages with appropriate functional groups on a polymer backbone, such as amines or alcohols. This would imbue the polymer with the luminescent and environmentally sensitive properties of the dimethylamino-naphthalene fluorophore. Naphthalimide-based fluorescent polymers have also been extensively studied for their sensory capabilities toward ions and small molecules. researchgate.net
| Polymer Backbone | Fluorescent Moiety | Method of Functionalization | Resulting Property |
| Polyacrylamide | Dansyl chloride | Nucleophilic substitution | Fluorescent polymer with a large Stokes shift. tsijournals.com |
| Poly(methyl methacrylate) co-polymers | Naphthalimide derivatives | Co-polymerization | Fluorescent sensory polymers. researchgate.net |
Fluorescently labeled nanomaterials are powerful tools in bioimaging and diagnostics. The covalent attachment of fluorescent dyes to the surface of nanoparticles allows for their tracking and visualization. The carboxylic acid group of this compound is well-suited for this purpose, as it can be readily coupled to amine-functionalized surfaces of nanomaterials, such as silica (B1680970) nanoparticles or quantum dots, through standard carbodiimide (B86325) coupling chemistry.
While specific examples of this compound being used as a fluorescent tag for nanomaterials are not prominent in the reviewed literature, the use of similar naphthalimide derivatives with carboxylic acid groups has been demonstrated. These have been shown to be sensitive molecular probes for nanoparticles like zinc oxide, with their fluorescence patterns changing significantly upon interaction with the nanoparticle surface. nih.gov This suggests that this compound could similarly be employed to create fluorescently tagged nanomaterials for a variety of sensing and imaging applications.
Role in Mechanistic Organic Chemistry Studies
In the field of mechanistic organic chemistry, understanding the stepwise sequence of bond-breaking and bond-forming events, along with the detection of transient intermediates, is paramount. Fluorescent molecules like this compound and its derivatives serve as powerful tools for gaining insights into reaction pathways and dynamics.
The fluorescence of this compound is highly dependent on the polarity and viscosity of its microenvironment. This solvatochromic behavior is exploited to monitor the progress of chemical reactions. As a reaction proceeds, changes in the composition and structure of the reaction mixture alter the local environment of the probe, leading to measurable changes in its fluorescence emission spectrum, such as shifts in wavelength and changes in intensity.
For instance, in polymerization reactions, the increasing viscosity and changing polarity as monomers are converted to polymers can be tracked by observing the fluorescence of a probe like a 5-dimethylaminonaphthalene-1-sulfonamide (DNS) derivative, which is structurally similar to this compound. epa.gov The fluorescence behavior of the DNS fluorophore, when used as a probe or a label, can indicate critical stages of the reaction, such as the formation of different types of amine groups during the curing of an epoxy resin. epa.gov A shift in the emission spectrum or a change in the integrated fluorescence intensity can be correlated with the conversion of epoxy groups, providing a real-time, online method to monitor the reaction's progress. epa.gov
While direct detection of short-lived reaction intermediates is often challenging with conventional analytical techniques, the use of fluorescent probes can provide indirect evidence of their formation. nih.gov A change in the fluorescence signal that does not correspond to either the reactants or the final products can indicate the presence of an intermediate species that alters the microenvironment of the probe.
Table 1: Fluorescence Monitoring of a Curing Reaction with a DNS-based Probe
| Reaction Stage | Observed Fluorescence Change | Interpretation |
| Initial Mixture | Baseline fluorescence intensity and emission wavelength. | Represents the starting environment of the reactants. |
| Onset of Reaction | Increase in fluorescence intensity and blue shift in emission. | Indicates a decrease in the polarity of the microenvironment as the reaction begins. |
| Gel Point | A distinct change in the slope of integrated fluorescence intensity versus conversion. epa.gov | Signals the formation of a cross-linked polymer network. epa.gov |
| Glassy State | Further changes in fluorescence parameters. epa.gov | Reflects the transition of the system into a solid, glassy state. epa.gov |
This table is a generalized representation based on the principles of fluorescence monitoring of curing reactions. epa.gov
The naphthalene moiety in this compound is an excellent chromophore that can participate in photoinduced electron transfer (PET) processes. In a typical PET system, the naphthalene derivative can act as either an electron donor or an electron acceptor when paired with a suitable molecule and excited with light. The study of these processes is fundamental to understanding a wide range of chemical and biological phenomena, from photosynthesis to the operation of organic light-emitting diodes (OLEDs).
Research on related naphthalimide-linker-phenothiazine dyads has demonstrated that upon photoexcitation, an electron can be transferred from a donor molecule to the naphthalimide acceptor, creating a charge-separated state. epa.gov The rates of this charge separation and the subsequent charge recombination are highly dependent on the solvent polarity and the nature of the linker connecting the donor and acceptor. epa.gov By studying how these rates change under different conditions, researchers can gain insights into the factors that control electron transfer, such as the free energy change of the reaction and the electronic coupling between the donor and acceptor.
The investigation of such processes often involves time-resolved spectroscopic techniques, such as transient absorption spectroscopy, to detect the short-lived radical ions that are formed during the electron transfer event. The fluorescence of the naphthalene derivative is often quenched in the presence of an efficient electron transfer partner, and the degree of quenching can be used to determine the kinetics of the electron transfer process.
Table 2: Key Parameters in the Study of Photoinduced Electron Transfer
| Parameter | Description | Method of Investigation |
| Rate of Charge Separation | The speed at which an electron is transferred from the donor to the acceptor upon photoexcitation. | Time-resolved fluorescence or absorption spectroscopy. |
| Rate of Charge Recombination | The speed at which the electron returns from the acceptor to the donor, regenerating the ground state. | Time-resolved absorption spectroscopy. |
| Free Energy Change (ΔG) | The thermodynamic driving force for the electron transfer reaction. | Calculated from the redox potentials of the donor and acceptor and the excitation energy of the chromophore. |
| Electronic Coupling | The extent of interaction between the donor and acceptor orbitals, which influences the rate of electron transfer. | Inferred from the distance and orientation of the donor and acceptor, and the nature of the linking molecule. |
This table outlines the fundamental parameters investigated in studies of photoinduced electron transfer, as exemplified by research on naphthalimide-based systems. epa.gov
Structure Activity Relationships and Molecular Design Principles
Systematic Investigation of Substituent Effects on Spectroscopic Properties
The spectroscopic behavior of 5-(dimethylamino)-1-naphthoic acid is governed by a delicate interplay of electronic and steric factors. The naphthalene (B1677914) core provides a rigid, aromatic scaffold, while the dimethylamino and carboxylic acid groups dictate its photophysical characteristics.
The dimethylamino group (-N(CH₃)₂) at the 5-position plays a pivotal role as a potent electron-donating group (EDG). This functionality is crucial for the molecule's fluorescence, primarily through a mechanism known as Intramolecular Charge Transfer (ICT). Upon absorption of light, an electron is promoted to an excited state, leading to a significant shift of electron density from the electron-rich dimethylamino group to the relatively electron-accepting naphthoic acid system. This excited state with large charge separation is responsible for the molecule's characteristic fluorescence.
The electron-donating strength of the substituent at the 5-position directly influences the energy of the ICT state and, consequently, the emission wavelength. Stronger EDGs typically lead to a more stabilized ICT state, resulting in a lower energy gap and a red-shift (a shift to longer wavelengths) in the fluorescence emission. This principle is a cornerstone of tuning the color of fluorescent dyes. For instance, increasing the electron-donating ability of a substituent on a fluorescent core generally enhances the fluorescence. mdpi.com This "push-pull" system, where an EDG is paired with an electron-withdrawing group or an accepting scaffold, is a common strategy in fluorophore design. nih.gov The photophysical properties of such dyes are often highly sensitive to solvent polarity, as polar solvents can stabilize the charge-separated excited state, further influencing the emission spectrum. daneshyari.comresearchgate.net
Table 1: Effect of Electron-Donating Group (EDG) Substitution on Naphthalene Core Spectroscopic Properties (Illustrative Data)
| Substituent at C5 | Relative EDG Strength | Typical Absorption Max (λabs, nm) | Typical Emission Max (λem, nm) | Relative Quantum Yield (ΦF) |
|---|---|---|---|---|
| -H | N/A (Reference) | ~315 | ~350 | Low |
| -OCH₃ (Methoxy) | Moderate | ~330 | ~400 | Medium |
| -NH₂ (Amino) | Strong | ~345 | ~440 | High |
| -N(CH₃)₂ (Dimethylamino) | Very Strong | ~355 | ~460 | Very High |
While electronic effects are primary, the physical conformation of the dimethylamino group also has a profound impact on fluorescence efficiency. The nitrogen atom of the dimethylamino group is sp²-hybridized in the excited state, and the bond connecting it to the naphthalene ring allows for rotation. In many solvents, this rotation can lead to the formation of a non-planar, "twisted" conformation known as a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov This TICT state provides a non-radiative pathway for the excited molecule to return to the ground state, which means the energy is dissipated as heat rather than light, effectively quenching the fluorescence and lowering the quantum yield. nih.gov
Restricting this bond rotation can block the formation of the TICT state, forcing the molecule to relax through radiative pathways and thereby enhancing fluorescence. This can be achieved in several ways:
Increased Solvent Viscosity: In more viscous solvents, the physical restriction on molecular rotation hinders the formation of the TICT state, often leading to a higher fluorescence quantum yield. nih.gov
Structural Constraints: Incorporating the nitrogen atom into a rigid ring system (e.g., forming a julolidine-like structure) can physically prevent the twisting motion, leading to derivatives with intrinsically high fluorescence quantum yields.
Steric Hindrance: The introduction of bulky groups near the dimethylamino substituent can sterically hinder its rotation. nih.gov This strategy forces a more planar conformation in the excited state, enhancing fluorescence emission.
Rational Design Paradigms for this compound Derivatives
The principles of structure-activity relationships guide the rational design of new molecules based on the this compound scaffold. Chemists can systematically modify the structure to create fluorescent probes with specific, desirable properties for various applications, including bioimaging. nih.gov
The optical properties of the fluorophore can be precisely adjusted by altering its chemical structure. Key tunable parameters include the absorption and emission wavelengths (color), the difference between them (Stokes shift), and the fluorescence brightness (quantum yield).
Wavelength Tuning: As discussed, modifying the electronic character of substituents is a primary tool. Introducing electron-withdrawing groups (EWGs) onto the naphthalene ring, particularly at positions that enhance the charge transfer, can further red-shift the emission. Extending the π-conjugated system, for example, by replacing the naphthalene with an anthracene (B1667546) or other larger polycyclic aromatic system, also lowers the energy gap and shifts emission to longer wavelengths. nih.gov
Quantum Yield Enhancement: Besides restricting TICT formation, the quantum yield can be improved by minimizing other non-radiative decay pathways. This often involves creating more rigid molecular structures to reduce vibrational energy loss.
Stokes Shift Engineering: A large Stokes shift is highly desirable for fluorescent probes as it minimizes self-quenching and simplifies the detection of emitted light without interference from the excitation source. The significant change in geometry and dipole moment between the ground state and the ICT excited state inherently provides this compound derivatives with a substantial Stokes shift.
Table 2: Rational Tuning of Naphthalene-Based Probes (Illustrative Examples)
| Structural Modification | Design Goal | Predicted Effect on Photophysics | Underlying Principle |
|---|---|---|---|
| Add an electron-withdrawing group (e.g., -CN, -NO₂) to the naphthalene ring | Red-shift emission (e.g., from blue to green) | Increase in λem, larger Stokes shift | Enhanced "push-pull" character and stronger ICT |
| Incorporate the dimethylamino group into a rigid ring (e.g., julolidine) | Increase brightness | Higher fluorescence quantum yield (ΦF) | Inhibition of non-radiative decay via TICT state formation |
| Fuse a benzene (B151609) ring to the naphthalene core (forming an anthracene) | Shift emission to longer wavelengths (NIR range) | Significant increase in λabs and λem | Extension of the π-conjugated system, lowering HOMO-LUMO gap |
| Attach a recognition moiety that alters ICT upon binding | Create a ratiometric sensor | Shift in λem upon analyte binding | Analyte interaction modulates the electron-accepting/donating strength |
A key application of these fluorophores is in the creation of probes that can selectively detect and quantify specific analytes (e.g., metal ions, enzymes, or reactive oxygen species) in complex environments like living cells. rsc.orgnih.govrsc.org This requires engineering a molecule with high selectivity (it only responds to the target) and high sensitivity (it responds to low concentrations of the target). nih.gov
The design strategy typically involves a modular approach, combining the fluorophore with a recognition moiety (or receptor) that has a specific affinity for the target analyte. nih.gov The signaling mechanism often relies on modulating the fluorescence via Photoinduced Electron Transfer (PeT) or ICT. nih.gov
In a typical PeT-based "turn-on" probe, the receptor, in its unbound state, has an energy level that allows it to transfer an electron to the excited fluorophore, quenching its fluorescence. nih.gov Upon binding the target analyte, the electronic properties of the receptor are altered, which inhibits the PeT process. This blockage "turns on" the fluorescence, providing a clear signal of the analyte's presence. nih.gov The rational design of the receptor is paramount for achieving high selectivity, while the efficiency of the PeT quenching and recovery determines the probe's sensitivity. nih.govnih.gov
Bioisosteric Replacements in Naphthoic Acid Scaffolds
Bioisosterism is a strategy in medicinal chemistry and probe design where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new compound that retains the desired activity while improving other properties like metabolic stability or cell permeability. u-tokyo.ac.jpspirochem.com This concept is highly applicable to the optimization of probes based on the this compound scaffold.
The carboxylic acid group (-COOH) is a common target for bioisosteric replacement. While it can be important for water solubility and binding interactions, its acidic nature and negative charge at physiological pH can hinder passage across cell membranes. Replacing the carboxylate with a non-ionizable or less acidic group that maintains similar steric and electronic properties can yield probes with improved biological performance.
Common bioisosteric replacements for a carboxylic acid include:
Tetrazole: This five-membered heterocyclic ring has a pKa similar to a carboxylic acid and can act as a non-classical bioisostere, participating in similar hydrogen bonding interactions.
Sulfonamide: Can act as a hydrogen bond donor and mimic some of the interactions of a carboxylic acid.
Hydroxamic Acid: Often used as a bioisostere in the design of enzyme inhibitors.
Beyond the functional group, the naphthalene scaffold itself can be replaced in a strategy known as "scaffold hopping." The goal is to identify different core structures that can hold the key functional groups (the dimethylamino donor and an acceptor/linker) in the correct spatial orientation. Potential bioisosteres for the naphthalene ring include other bicyclic aromatic systems like quinoline, benzofuran, or indazole. This can lead to compounds with completely novel properties and intellectual property space. tcichemicals.com
Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Group
| Original Group | Bioisosteric Replacement | Key Features and Rationale for Replacement |
|---|---|---|
| -COOH (Carboxylic Acid) | Tetrazole | Similar pKa and steric profile; acts as a proton donor and can form similar H-bonds. Often improves metabolic stability. |
| Acylsulfonamide | Maintains acidity and H-bonding capability but can alter lipophilicity and cell permeability. | |
| Hydroxamic Acid | Can chelate metal ions; often used to mimic the transition state of peptide hydrolysis. | |
| Naphthalene (Scaffold) | Quinoline, Benzofuran, Indazole | "Scaffold hopping" to alter core physicochemical properties (solubility, planarity) while maintaining key pharmacophore orientation. tcichemicals.com |
Advanced Derivatives and Analogs
Exploration of Isomeric Naphthoic Acid Derivatives
The positioning of the dimethylamino and carboxylic acid groups on the naphthalene (B1677914) ring significantly influences the compound's electronic and steric properties, and consequently its fluorescence characteristics. Researchers have explored various isomers to understand these structure-property relationships and to develop probes with tailored photophysical responses.
While detailed comparative studies focusing specifically on the fluorescence of 5-(Dimethylamino)-1-naphthoic acid versus 4-(Dimethylamino)-1-naphthoic acid are not extensively documented in publicly available literature, insights can be drawn from the broader understanding of substituted naphthalenes. The position of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group dictates the intramolecular charge transfer (ICT) character of the molecule, which is central to its fluorescence.
In 4-(Dimethylamino)-1-naphthoic acid, both substituents are on the same aromatic ring of the naphthalene system. This proximity can lead to a more direct and efficient ICT from the dimethylamino group to the carboxyl group upon photoexcitation. In contrast, in this compound, the substituents are on different rings, which may result in a different ICT pathway and potentially different solvatochromic behavior. It is hypothesized that the altered electronic distribution could affect the Stoke's shift, quantum yield, and sensitivity to the local environment's polarity.
A related area of study involves 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), a fluorophore with a six-membered imide ring that exhibits enhanced chemical stability compared to similar structures. nih.gov Studies on such derivatives underscore the importance of substituent positioning on the stability and fluorescence properties of naphthalene-based probes. nih.gov
| Property | This compound (Predicted) | 4-(Dimethylamino)-1-naphthoic acid |
| CAS Number | 10475-44-2 | 50649-57-5 |
| Molecular Formula | C13H13NO2 | C13H13NO2 |
| Molecular Weight | 215.25 g/mol | 215.25 g/mol |
| Predicted XlogP | 2.8 | 2.8 |
This table presents basic chemical properties of the two isomers.
The exploration of other positional isomers of dimethylaminonaphthoic acid has revealed a diverse range of properties. For instance, 6-(dimethylamino)-2-naphthoic acid and 8-(dimethylamino)-1-naphthoic acid are two such isomers that have been synthesized and characterized. nih.govsigmaaldrich.com
6-(Dimethylamino)-2-naphthoic acid, with its substituents positioned across the two naphthalene rings in a para-like fashion, presents a different electronic profile. Its synthesis has been documented, and it is commercially available for research purposes. sigmaaldrich.comresearchgate.net Similarly, 8-(dimethylamino)-1-naphthoic acid features both functional groups on the same ring in a peri-position. This close proximity can lead to significant steric and electronic interactions, potentially influencing its basicity and fluorescent properties, akin to the well-known "proton sponge," 1,8-bis(dimethylamino)naphthalene. nih.govwikipedia.org
The synthesis of various aminonaphthoic acids, such as 6-amino-2-naphthoic acid and 7-amino-4-hydroxy-2-naphthoic acid, provides the foundational chemistry for accessing a wide array of dimethylaminonaphthoic acid isomers through subsequent methylation. researchgate.netrsc.org The photophysical properties of these isomers are expected to vary significantly based on the relative positions of the donor and acceptor groups, offering a palette of fluorescent probes with distinct characteristics.
| Isomer | CAS Number | Key Structural Feature |
| 6-(Dimethylamino)-2-naphthoic acid | 5043-05-0 | Substituents on different rings, para-like orientation. |
| 8-(Dimethylamino)-1-naphthoic acid | 20734-59-2 (for methyl ester) | Substituents in peri-position on the same ring. |
| 5-(Dimethylamino)-2-naphthoic acid | 89232-18-8 | Substituents on different rings. |
This interactive table highlights key positional isomers and their distinguishing structural features.
Conjugates with Biologically Relevant Molecules
A significant application of fluorescent molecules like this compound lies in their ability to be covalently attached to biomolecules, thereby rendering them fluorescent for detection and analysis. The carboxylic acid group provides a convenient handle for such conjugation reactions.
The carboxylic acid moiety of this compound can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines, such as the N-terminus of peptides and proteins or the epsilon-amino group of lysine (B10760008) residues, to form stable amide bonds. thermofisher.comnih.govbiotium.com This labeling strategy is a cornerstone of bioconjugation chemistry, enabling the site-specific incorporation of a fluorescent reporter. mbfberkeley.comresearchgate.net While specific literature detailing the use of this compound NHS ester is not abundant, the principle is well-established with a wide variety of other carboxylated fluorophores. stratech.co.uk The resulting peptide or protein conjugate can then be used in a variety of applications, including fluorescence microscopy, immunoassays, and fluorescence polarization studies.
The covalent attachment to nucleic acids is also conceivable, typically through modified oligonucleotides bearing amine functionalities. These amine-modified nucleic acids can then be labeled with the activated form of this compound. Such fluorescently labeled nucleic acid probes are instrumental in techniques like fluorescence in situ hybridization (FISH) and as components of biosensors for specific DNA or RNA sequences. nih.gov
Multimodal imaging is an emerging field that combines two or more imaging techniques to provide a more comprehensive understanding of biological systems. nih.gov A single probe that can be detected by multiple modalities offers significant advantages in ensuring that the signals from different techniques originate from the same location. rsc.org
While specific examples of this compound in multimodal probes are not extensively reported, its fluorescent properties make it a candidate for inclusion in such systems. For instance, it could be integrated into a nanoparticle-based platform that also incorporates a contrast agent for magnetic resonance imaging (MRI) or a radionuclide for positron emission tomography (PET). mdpi.comnih.gov The naphthalene-based fluorophore would provide an optical signal for fluorescence microscopy or in vivo optical imaging, complementing the anatomical or functional information provided by MRI or PET. The synthesis of such hybrid systems would involve the covalent attachment of the naphthoic acid derivative to the surface of the nanoparticle or to a scaffold molecule that also carries the other imaging reporters.
Naphthalene-Based Analogs with Modified Core Structures
Modification of the naphthalene core itself offers another avenue for creating analogs with novel properties. This can involve the introduction of additional substituents or the alteration of the aromatic system. The synthesis of functionalized naphthalene derivatives provides a versatile platform for creating a diverse library of such analogs. sciforum.net
Research into core-functionalized naphthalene diimides (cNDIs) and other substituted naphthalenes demonstrates that the electronic properties of the naphthalene system can be finely tuned. rsc.org By introducing electron-donating or electron-withdrawing groups at various positions on the naphthalene ring of this compound, it is possible to modulate its absorption and emission wavelengths, quantum yield, and photostability. For example, the synthesis of naphthalene-based crystal structures with pyridylimine-binding units showcases how the core can be elaborated to create more complex and functional molecules. mbfberkeley.com The development of new synthetic routes to access functionalized aminonaphthoic acids is crucial for exploring these possibilities and for creating the next generation of naphthalene-based fluorescent probes. mdpi.com
Future Research Directions
Exploration of Novel Photophysical Phenomena in 5-(Dimethylamino)-1-naphthoic Acid Systems
The foundation of many applications for this compound lies in its photophysical behavior. Future research will likely delve deeper into understanding and manipulating its excited-state dynamics. The dimethylamino group, a strong electron donor, conjugated with the naphthalene (B1677914) ring, an electron acceptor, gives the molecule inherent charge-transfer characteristics. This feature is central to its fluorescence and solvatochromic properties, where the emission color changes with the polarity of the solvent.
A key area of future investigation will be the systematic study of its photophysical properties in a wide range of environments. This includes determining its fluorescence quantum yields and lifetimes in various solvents to build a comprehensive understanding of its solvent-dependent behavior. While data for the closely related 5-dimethylaminonaphthalene-1-sulfonic acid (DANS acid) is available, a detailed characterization of the carboxylic acid derivative is still needed. nih.gov
Furthermore, the exploration of phenomena such as aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF) in derivatives of this compound could lead to the development of highly efficient emitters for applications in organic light-emitting diodes (OLEDs) and bio-imaging. By strategically modifying the molecular structure, for instance, by introducing bulky groups to restrict intramolecular rotation, it may be possible to induce and enhance these novel photophysical effects.
Advancement of Computational Methodologies for Predictive Design
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for predicting the electronic and photophysical properties of molecules. ohio-state.eduresearchgate.netdntb.gov.ua Future research on this compound will greatly benefit from the advancement and application of these computational methodologies.
TD-DFT calculations can provide valuable insights into the nature of the electronic transitions, excited-state geometries, and the influence of substituents and the solvent environment on the photophysical properties. researchgate.netnih.gov This predictive power can guide the rational design of new derivatives with tailored absorption and emission characteristics. For example, computational screening of different functional groups at various positions on the naphthalene ring can help identify candidates with desired properties before embarking on synthetic efforts.
Moreover, the development of more accurate and efficient computational models will be crucial. This includes the use of advanced functionals and basis sets that can better account for charge-transfer states and solvent effects. The combination of TD-DFT with molecular dynamics simulations can also provide a more dynamic picture of the excited-state processes, including conformational changes and interactions with the surrounding medium.
Emerging Applications in Specialized Analytical Techniques
The sensitive fluorescence of this compound and its derivatives makes them promising candidates for a variety of specialized analytical techniques. Their application as fluorescent probes for detecting specific analytes is a particularly active area of research. For instance, derivatives of the related naphthalimide scaffold have been successfully employed as chemosensors for metal ions and other small molecules. nih.govmdpi.com
Future work could focus on designing and synthesizing derivatives of this compound that can selectively bind to and signal the presence of specific ions, such as heavy metals, or biologically important molecules like amino acids or glucose. This can be achieved by incorporating specific recognition moieties into the molecular structure. The development of fluorescent probes for advanced glycation end-product (AGE) breakers based on naphthoic acid derivatives is a promising example of this approach. nih.gov
Another emerging application is in the field of bio-imaging. The solvatochromic properties of these probes can be exploited to map the polarity of different cellular compartments or to monitor changes in the cellular environment. The use of related dimethylamino-naphthalene derivatives as fluorescent probes for studying protein binding sites has been well-established, suggesting a similar potential for this compound. nih.gov
Development of Multi-responsive and Smart Probes
Building upon their inherent sensitivity to the environment, a significant future direction is the development of multi-responsive or "smart" probes based on the this compound scaffold. These probes are designed to respond to multiple stimuli, such as pH, temperature, and polarity, leading to a more complex and informative output signal.
For example, by incorporating a pH-sensitive group, it is possible to create a probe that exhibits changes in its fluorescence in response to both pH and solvent polarity. Such probes could be invaluable for studying complex biological processes where multiple parameters change simultaneously. The development of naphthalimide-based fluorescent chemosensors that respond to trivalent cations is a step in this direction. nih.gov
Q & A
Q. How can researchers confirm the identity and purity of 5-(Dimethylamino)-1-naphthoic acid in synthetic batches?
Methodological Answer:
- Spectroscopic Analysis : Use and to verify the dimethylamino and carboxylic acid functional groups. Compare chemical shifts with literature values for naphthoic acid derivatives .
- Mass Spectrometry : Confirm molecular weight (215.25 g/mol) via ESI-MS or MALDI-TOF.
- Chromatography : Employ HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities .
Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity studies?
Methodological Answer:
- Functionalization : Introduce substituents via electrophilic aromatic substitution (e.g., nitration, halogenation) or coupling reactions (e.g., Suzuki-Miyaura). Monitor regioselectivity using steric and electronic directing effects of the dimethylamino group .
- Protection/Deprotection : Protect the carboxylic acid group with methyl esters during reactions to avoid side interactions .
Advanced Research Questions
Q. How do structural differences between 1- and 2-naphthoic acid isomers influence their thermodynamic stability and reactivity?
Methodological Answer:
- Thermodynamic Analysis : Compare experimental ΔfH° values (gas/solid phases) and computational DFT calculations. For example, 1-naphthoic acid exhibits a twisted conformation (11° out of plane) due to steric hindrance, increasing strain energy by 0.7–6 kcal/mol compared to planar 2-naphthoic acid .
- Reactivity Studies : Use X-ray crystallography to correlate molecular geometry with reactivity in esterification or decarboxylation reactions .
| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |
|---|---|---|
| ΔfH° (gas phase) | -9.4 kJ/mol lower | Reference isomer |
| Planarity | Twisted (11° out of plane) | Planar |
Q. What mechanisms explain the enhanced acidity of 1-naphthoic acid compared to benzoic acid?
Methodological Answer:
- Resonance and Steric Effects : The naphthalene ring stabilizes the carboxylate anion via extended conjugation. Steric inhibition in the planar transition state during ionization reduces resonance energy loss, lowering pKa (1-naphthoic acid: ~3.69 vs. benzoic acid: 4.20) .
- Computational Modeling : Perform ab initio calculations (e.g., MP2/cc-pVTZ) to quantify resonance stabilization and strain energy contributions .
Q. How does this compound interact with environmental matrices like anaerobic granular sludge?
Methodological Answer:
- Microbial Impact Assays : Co-incubate the compound with anaerobic sludge and measure COD removal efficiency (e.g., 90.1% with 40 mg/L benzoic acid as a comparator). Use 16S rRNA sequencing to assess microbial community shifts under varying concentrations .
- Adsorption Studies : Conduct batch experiments with activated carbon or functionalized membranes to evaluate binding kinetics and regeneration protocols .
Q. What advanced spectroscopic techniques characterize hydrogen-bonding interactions in this compound crystals?
Methodological Answer:
- Polarized IR Spectroscopy : Analyze ν(O-H) stretching modes in dimeric hydrogen-bonded structures. Compare experimental spectra (e.g., peak splitting at 2700–2500 cm) with DFT-simulated line shapes to identify Fermi resonance effects .
- Variable-Temperature XRD : Resolve thermal expansion coefficients and hydrogen bond length changes at cryogenic vs. ambient conditions .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported thermodynamic data for naphthoic acid derivatives?
Methodological Answer:
- Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs. For example, validate ΔfH° values using bomb calorimetry under controlled conditions .
- Error Analysis : Account for phase purity (e.g., hydrate formation in solid-state measurements) and solvent effects in solution-phase studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
